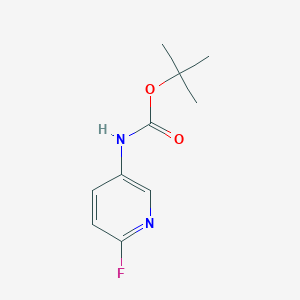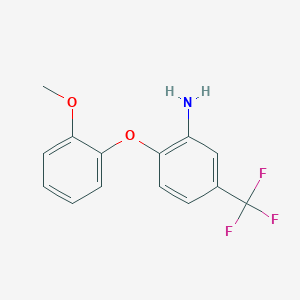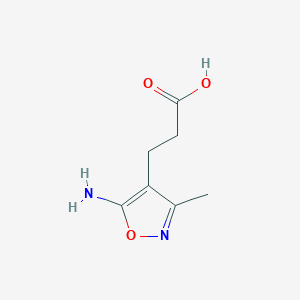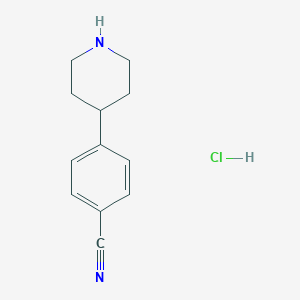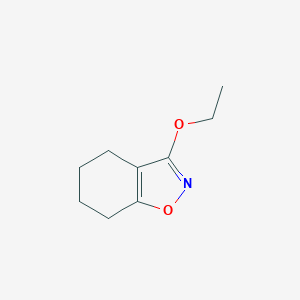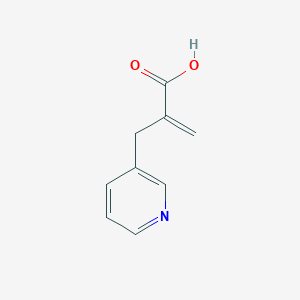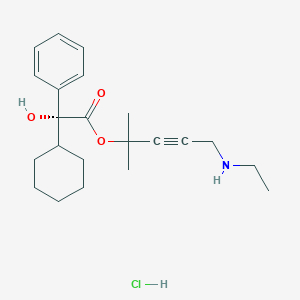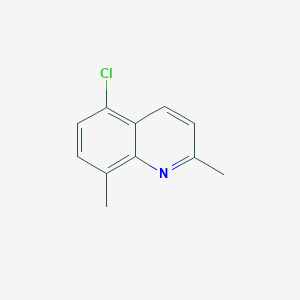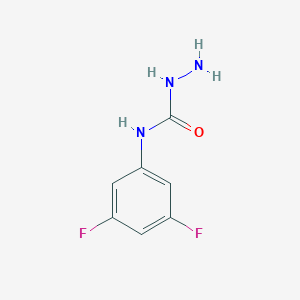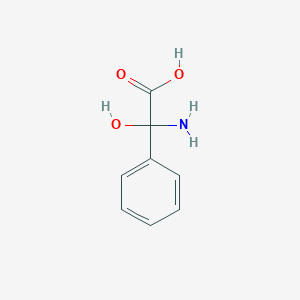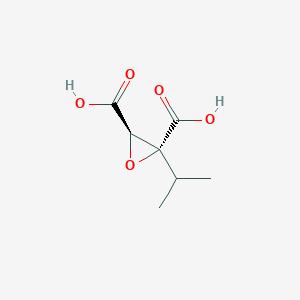
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid, also known as IPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC is a chiral molecule with two stereoisomers, (2R,3R)-IPC and (2S,3S)-IPC. In
科学的研究の応用
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been used as a building block in the synthesis of various bioactive molecules, such as amino acids and peptides.
In materials science, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been used as a monomer for the synthesis of biodegradable polymers, such as polyesters and polycarbonates. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based polymers have shown excellent mechanical properties and biocompatibility, making them suitable for various biomedical applications, such as drug delivery and tissue engineering.
In catalysis, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been used as a ligand for various transition metal catalysts, such as palladium and nickel. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based catalysts have shown excellent activity and selectivity in various organic transformations, such as cross-coupling reactions and asymmetric hydrogenation.
作用機序
The mechanism of action of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to modulate the activity of various ion channels and receptors in the brain, such as NMDA receptors and GABA receptors. This modulation can lead to changes in neuronal excitability and synaptic plasticity, which can have beneficial effects on various neurological disorders.
生化学的および生理学的効果
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid can inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for various inflammatory and oxidative stress-related disorders.
In vivo studies have shown that (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to have neuroprotective effects, which can be beneficial for various neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
実験室実験の利点と制限
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has several advantages for lab experiments, such as its high enantioselectivity in the synthesis, its potential applications in various fields, and its relatively low toxicity. However, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid also has some limitations, such as its low yield in the synthesis and its limited solubility in water.
将来の方向性
There are several future directions for (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid research, such as the development of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based drugs for the treatment of cancer and neurological disorders, the synthesis of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based polymers for various biomedical applications, and the design of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based catalysts for various organic transformations. Further studies are also needed to fully understand the mechanism of action of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid and its potential side effects in the body.
合成法
The synthesis of (2R,3R)-(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid involves the reaction of isopropylidene malonate with ethyl glyoxylate in the presence of a chiral catalyst, such as (S)-BINAP. The reaction proceeds through a Michael addition and intramolecular cyclization to form (2R,3R)-(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid with high enantioselectivity. The yield of the synthesis is typically around 50-60%.
特性
CAS番号 |
189194-47-6 |
|---|---|
製品名 |
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid |
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC名 |
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-3(2)7(6(10)11)4(12-7)5(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/t4-,7+/m0/s1 |
InChIキー |
JKDXYARGPHPKBS-MHTLYPKNSA-N |
異性体SMILES |
CC(C)[C@@]1([C@@H](O1)C(=O)O)C(=O)O |
SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
正規SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
同義語 |
2,3-Oxiranedicarboxylicacid,2-(1-methylethyl)-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



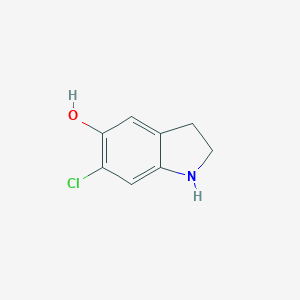
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
